molecular formula C10H12N2O2 B1325006 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-17-2

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325006
CAS No.: 913983-17-2
M. Wt: 192.21 g/mol
InChI Key: ACLBNCNOVBNVSE-UHFFFAOYSA-N
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Description

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a versatile nitrogen-containing heterocyclic building block in organic and medicinal chemistry research. The 1H-pyrrolo[2,3-b]pyridine scaffold, an azaindole, is a privileged structure in drug discovery due to its ability to mimic purine bases and participate in key hydrogen-bonding interactions within enzyme active sites . This specific derivative, functionalized with a dimethoxymethyl group, offers a reactive handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules. Researchers are increasingly focused on developing efficient, metal-free synthetic routes to such N-heterocyclic frameworks, highlighting the relevance of this compound class in modern green chemistry approaches . In pharmaceutical research, analogs of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant biological activities. For instance, recent studies have shown that derivatives containing this core structure can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology . These inhibitors work by binding to the kinase domain, forming hydrogen bonds with the hinge region, and disrupting signaling pathways that drive cancer cell proliferation and survival . Other research has identified pyrrolo[2,3-b]pyridine derivatives as promising candidates for treating Alzheimer's disease, where they function as highly potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau protein hyperphosphorylation . The dimethoxymethyl substituent on this scaffold is a key synthetic feature that can be utilized to introduce diverse functional groups, thereby enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties for novel therapeutic agents.

Properties

IUPAC Name

5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLBNCNOVBNVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CN=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640106
Record name 5-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-17-2
Record name 5-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling and Subsequent Functionalization

A key approach involves the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with suitable boronic acids to introduce aryl or heteroaryl groups at the 5-position, followed by further functionalization to install the dimethoxymethyl group.

  • Reaction Conditions:
    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
    • Base: Potassium carbonate
    • Solvent: Mixture of dioxane and water (2.5:1)
    • Temperature: 80 °C to reflux
    • Time: 1 to 16 hours
  • Workup:

    • Acidification with 6N HCl
    • Extraction with ethyl acetate
    • Purification via ion exchange resin and solvent washes
  • Subsequent Steps:

    • Bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents at 0 °C to room temperature
    • Tosylation with p-toluenesulfonyl chloride in dichloromethane and aqueous sodium hydroxide
    • Hydrolysis and acidification to yield the desired intermediate

This method is well-documented in patent literature and provides a robust route to functionalized pyrrolo[2,3-b]pyridine derivatives, which can be further modified to introduce the dimethoxymethyl group.

Condensation with Dimethoxybenzaldehyde

An alternative and more direct method involves the condensation of 1H-pyrrolo[2,3-b]pyridine with m-dimethoxybenzaldehyde under basic conditions:

  • Reaction Conditions:
    • Reagents: 1H-pyrrolo[2,3-b]pyridine, m-dimethoxybenzaldehyde, potassium hydroxide
    • Solvent: Methanol
    • Temperature: 50 °C
    • Time: 5 hours
  • Procedure:

    • Stirring the mixture at 50 °C allows the formation of the dimethoxymethyl substituent via nucleophilic addition and subsequent cyclization.
    • The reaction mixture is poured into water and extracted with ethyl acetate.
    • The organic layer is dried over anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography using silica gel with 5% methanol in dichloromethane as eluent.
  • Yield and Characterization:

    • Yield: Approximately 56%
    • Product: White solid characterized by 1H NMR and mass spectrometry confirming the structure.

Cyclocondensation Using Active Methylene Compounds

A novel approach involves cyclocondensation reactions of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate, malononitrile) in acetic acid with catalytic hydrochloric acid:

  • Reaction Conditions:
    • Reflux in acetic acid with catalytic HCl for 4 hours
  • Mechanism:

    • Initial formation of imine (C=N) via nucleophilic attack of amino nitrogen on carbonyl carbon
    • Proton transfers facilitate cyclization with the cyano group to form the pyrrolo[2,3-b]pyridine core
    • The ethoxy group acts as a leaving group, enabling substitution and ring closure
  • Purification:

    • Silica gel column chromatography
  • Yields:
    • High yields reported (up to 88%)
  • Advantages:
    • Efficient and feasible for synthesizing substituted pyrrolo[2,3-b]pyridines with diverse functional groups.
Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Suzuki Coupling + Functionalization 5-Bromo-1H-pyrrolo[2,3-b]pyridine + Boronic acid Pd catalyst, K2CO3, dioxane/water, 80 °C, 1-16 h Variable Multi-step, allows diverse substitutions
Condensation with Dimethoxybenzaldehyde 1H-pyrrolo[2,3-b]pyridine + m-dimethoxybenzaldehyde KOH, MeOH, 50 °C, 5 h ~56 Direct installation of dimethoxymethyl group
Cyclocondensation with Active Methylene Compounds 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + acetylacetone/others Acetic acid, catalytic HCl, reflux, 4 h Up to 88 Efficient for substituted derivatives
  • The Suzuki coupling method is well-established and allows for the introduction of various aryl groups at the 5-position, which can be further functionalized to the dimethoxymethyl derivative. The reaction conditions are mild and scalable, with purification involving ion exchange resins to remove impurities.

  • The condensation with dimethoxybenzaldehyde under basic conditions provides a straightforward route to 5-dimethoxymethyl substitution, with moderate yields and straightforward purification by chromatography. The product is confirmed by 1H NMR showing characteristic singlets and doublets corresponding to the pyrrolo[2,3-b]pyridine protons and the methoxymethyl group.

  • Cyclocondensation reactions offer a versatile synthetic route to substituted pyrrolo[2,3-b]pyridines, including the dimethoxymethyl derivative, with high yields and good purity. The mechanism involves imine formation and ring closure facilitated by acid catalysis, confirmed by IR, MS, and NMR spectroscopy.

The preparation of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes, each with distinct advantages:

  • Suzuki coupling followed by functionalization is suitable for complex substitutions and scale-up.
  • Direct condensation with dimethoxybenzaldehyde offers a simpler, more direct synthesis.
  • Cyclocondensation with active methylene compounds provides an efficient method for substituted derivatives.

These methods are supported by detailed reaction conditions, purification protocols, and analytical data, ensuring reproducibility and applicability in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Properties

1.1. Inhibition of Phosphodiesterase 4B (PDE4B)
Research has identified derivatives of pyrrolo[2,3-b]pyridine as selective inhibitors of phosphodiesterase 4B. For instance, a study synthesized a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that demonstrated significant inhibitory activity against PDE4B with IC50 values ranging from 0.11 to 1.1 μM. These compounds exhibited anti-inflammatory properties by inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli . The structure-activity relationship (SAR) studies indicated that modifications in the core structure can enhance potency and selectivity against PDE4B compared to other isoforms like PDE4D.

1.2. Immunomodulatory Effects
Another promising application involves the compound's role as an immunomodulator targeting Janus kinase 3 (JAK3). A study highlighted that specific derivatives demonstrated potent JAK3 inhibitory activity and effectively modulated T cell proliferation in vitro. The lead compound exhibited good metabolic stability and oral bioavailability in animal models, suggesting its potential for treating autoimmune diseases .

Anticancer Activity

2.1. Targeting Fibroblast Growth Factor Receptors (FGFRs)
5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine derivatives have shown efficacy against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that specific derivatives exhibited potent FGFR inhibitory activities with IC50 values as low as 7 nM for FGFR1 and demonstrated significant inhibition of breast cancer cell proliferation and apoptosis induction . This positions these compounds as potential candidates for cancer therapy.

2.2. c-Met Inhibition
The compound has also been evaluated for its ability to inhibit c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. Derivatives were synthesized that not only inhibited c-Met but also induced apoptosis in cancer cell lines such as A549 (lung cancer) . The SAR studies provided insights into how structural modifications can enhance anticancer activity.

Case Studies and Clinical Implications

Several studies have documented the successful synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives:

StudyFocusKey Findings
PDE4B InhibitionIdentified potent inhibitors with anti-inflammatory effects; IC50 values ranged from 0.11 to 1.1 μM
JAK3 InhibitionLead compound showed significant immunomodulatory effects; good metabolic stability in vivo
FGFR InhibitionDerivatives displayed IC50 values as low as 7 nM against FGFR; inhibited breast cancer cell proliferation

Mechanism of Action

The mechanism of action of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.

    Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents Key Properties/Applications Synthesis Yield (%) References
This compound 5-(dimethoxymethyl) Enhanced lipophilicity, potential kinase inhibition N/A* Inferred
5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Br Intermediate for cross-coupling reactions 51–96%
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine 5-CF₃ FGFR1 inhibition (IC₅₀ = 0.1 μM) ~60%
5-Phenoxy-5H-chromeno[2,3-b]pyridine 5-OPh (chromeno fused) Anti-corrosion, anti-inflammatory ~40%
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 5-(3,4-dimethoxyphenyl) Improved solubility, adenosine receptor binding 36–51%
  • Steric Influence : The dimethoxymethyl group introduces moderate steric bulk, which may reduce off-target interactions compared to larger aryl substituents (e.g., 3,4-dimethoxyphenyl) .

Biological Activity

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolo[2,3-b]pyridine core with two methoxy groups at the 5-position. Its molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3 with a molecular weight of approximately 220.23 g/mol. The structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it acts as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating inflammatory responses and other physiological processes .
  • Receptor Binding : It may bind to receptors associated with cancer cell proliferation, leading to apoptosis in malignant cells. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • In Vitro Studies : Compounds related to this pyrrolo derivative have shown moderate to excellent antitumor activities against several cancer cell lines, including HeLa and MCF-7. For example, one derivative demonstrated IC50 values ranging from 0.12 to 0.21 μM against these cell lines .
  • Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit bacterial growth by targeting specific bacterial enzymes, although further studies are needed to elucidate these mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
AnticancerHeLa, MCF-7 cellsIC50 = 0.12 - 0.21 μM
FGFR InhibitionBreast cancer cellsInduced apoptosis
PDE InhibitionVarious enzymesModulation of inflammatory response

Case Study: FGFR Inhibition

In a significant study focusing on the FGFR inhibitory activity of derivatives from the pyrrolo[2,3-b]pyridine scaffold, one compound exhibited potent inhibition against breast cancer cell proliferation (4T1 cells). This was evidenced by induced apoptosis and reduced cell viability in vitro .

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₁₈N₂O₂, [M+H]⁺ = 355.14409) with <1 ppm error .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methoxy groups at δ 55.7–55.8 ppm) and HSQC for correlation .
  • HPLC-PDA : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .

How can researchers mitigate low yields in multi-step syntheses of this compound?

Advanced
Common pitfalls and solutions:

  • Protection/deprotection : Use tosyl (Ts) groups to protect NH during iodination (e.g., NIS in acetone), achieving >90% yield .
  • Air-sensitive steps : Employ Schlenk techniques for Pd-catalyzed reactions to prevent catalyst oxidation .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 equiv. of boronic acid in Suzuki couplings) to minimize unreacted starting material .

What computational methods support the rational design of this compound-based inhibitors?

Q. Advanced

  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
  • DFT calculations : Predict electronic effects of substituents (e.g., methoxy groups increase electron density at C5, enhancing electrophilicity) .
  • MD simulations : Assess conformational stability of ethynyl-linked derivatives in aqueous environments .

How do solvent and base choices impact Buchwald-Hartwig aminations of this compound?

Q. Advanced

  • Solvent polarity : DMF or toluene optimizes Pd₂(dba)₃/XPhos catalyst activity for aryl aminations .
  • Base selection : Cs₂CO₃ outperforms K₃PO₄ in deprotonating NH groups (critical for C–N bond formation) .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) with comparable yields (~75%) .

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